molecular formula C19H20N2O3S B2461186 (E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide CAS No. 1181467-23-1

(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide

Cat. No. B2461186
CAS RN: 1181467-23-1
M. Wt: 356.44
InChI Key: AQUJGFSYNICDSB-UHFFFAOYSA-N
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Description

(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide, also known as BBS-1, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has shown promising results in the area of biochemistry, pharmacology, and medicine.

Scientific Research Applications

Prevention of Cerebral Vasospasm

Research has explored the use of sulfonamide derivatives, including compounds related to (E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide, in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Oral treatment with endothelin receptor antagonists has shown effectiveness in reducing the constriction of blood vessels, which is a significant aspect of vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

COX-2 Inhibition

A series of benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a target for anti-inflammatory and analgesic drugs. The introduction of specific substituents, such as a fluorine atom, has been shown to preserve COX-2 potency and increase selectivity, leading to the identification of potent and orally active COX-2 inhibitors (Hashimoto et al., 2002).

properties

IUPAC Name

(E)-N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-19(2,3)18-20-16-13-15(9-10-17(16)24-18)21-25(22,23)12-11-14-7-5-4-6-8-14/h4-13,21H,1-3H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUJGFSYNICDSB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-phenylethene-1-sulfonamide

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